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2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-
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Overview
Description
2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- is a chemical compound with the molecular formula C15H11F3O It is a trifluoromethyl ketone, characterized by the presence of two phenyl groups and a trifluoromethyl group attached to a central carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- typically involves the reaction of benzophenone with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate complex, which then undergoes rearrangement to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The purification of the final product is typically achieved through distillation or recrystallization techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of secondary alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function.
Comparison with Similar Compounds
1,1,1-Trifluoro-2-propanone: A simpler trifluoromethyl ketone with similar reactivity but lacking the phenyl groups.
1,1,1-Trifluoro-3-phenyl-2-propanone: A related compound with one phenyl group, exhibiting similar chemical properties but different biological activity.
Uniqueness: 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- is unique due to the presence of two phenyl groups, which can influence its chemical reactivity and interactions with biological targets
Biological Activity
2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- (CAS No. 185031-04-3) is a fluorinated ketone that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article reviews its biological activity based on existing literature and research findings.
Property | Value |
---|---|
Molecular Formula | C15H12F3O |
Molecular Weight | 276.25 g/mol |
IUPAC Name | 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- |
InChI Key | VZQWQWZVQJZLQA-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)F(F)(F) |
Biological Activity Overview
The biological activity of 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- has been explored in various studies. The compound exhibits potential pharmacological properties including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains. Its trifluoromethyl group is hypothesized to enhance lipophilicity and membrane permeability, which may contribute to its antimicrobial effects .
- Cytotoxicity : Research indicates that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in targeted cells .
Antimicrobial Studies
A study evaluated the antimicrobial properties of several fluorinated compounds, including 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-. Results demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria at concentrations ranging from 50 to 200 µg/mL. The compound was particularly effective against Staphylococcus aureus and Escherichia coli .
Cytotoxicity Assays
In a cytotoxicity assay involving human cancer cell lines (MCF-7 breast cancer and HepG2 liver cancer), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 20 µM for MCF-7 and 15 µM for HepG2 cells. Mechanistic studies suggested that the compound triggers intrinsic apoptotic pathways as evidenced by increased levels of cleaved caspase-3 and PARP .
The exact mechanism by which 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- exerts its biological effects is still under investigation. However, it is believed to interact with cellular membranes due to its lipophilic nature. This interaction may disrupt membrane integrity or alter signaling pathways involved in cell proliferation and survival.
Properties
CAS No. |
185031-04-3 |
---|---|
Molecular Formula |
C15H11F3O |
Molecular Weight |
264.24 g/mol |
IUPAC Name |
1,1,1-trifluoro-3,3-diphenylpropan-2-one |
InChI |
InChI=1S/C15H11F3O/c16-15(17,18)14(19)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |
InChI Key |
WHLKYRSAPVJRES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C(F)(F)F |
Origin of Product |
United States |
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